molecular formula C20H23N5OS B2746530 N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-28-3

N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2746530
CAS No.: 1775378-28-3
M. Wt: 381.5
InChI Key: UYKSMVGPKFZHDT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholine ring, a methyl group at position 6, and a 2,5-dimethylphenyl carboxamide moiety.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13-4-5-14(2)16(10-13)22-20(26)17-11-18-19(24-6-8-27-9-7-24)21-15(3)12-25(18)23-17/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSMVGPKFZHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiomorpholine ring and the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves multiple steps typically starting from commercially available precursors. The compound can be synthesized through a multi-component reaction involving thiomorpholine and appropriate pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of pyrazolo[1,5-a]pyrazine demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiomorpholine moiety or the pyrazine ring can lead to enhanced potency and selectivity against specific cancer types or microbial strains. Computational modeling and molecular docking studies have been employed to predict how structural changes affect biological activity .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis induction and found that the compound triggered intrinsic apoptotic pathways .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The pyrazolo[1,5-a]pyrazine core is shared among several pharmacologically relevant compounds. For example, N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1775378-02-3) retains the same core but differs in substituents:

  • Substituent at position 4 : A 4-oxo group replaces the thiomorpholine moiety.
  • Aromatic substitution : A 2-ethylphenyl group replaces the 2,5-dimethylphenyl group.

These differences significantly alter electronic properties and hydrogen-bonding capacity.

Substituent Effects on Physicochemical Properties

Property Target Compound N-(2-ethylphenyl)-6-methyl-4-oxo analog
Molecular Formula C₂₀H₂₂N₆OS (estimated) C₁₆H₁₆N₄O₂
Molecular Weight ~402.5 g/mol 296.32 g/mol
H-Bond Donors 2 (amide NH, thiomorpholine NH) 2 (amide NH, oxo group)
H-Bond Acceptors 6 (amide O, thiomorpholine S/N) 3 (amide O, oxo O)
Lipophilicity (LogP) Higher (due to thiomorpholine) Lower (polar oxo group)

The thiomorpholine substituent increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Comparison with Fused Heterocycles

describes 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 8 and 9 ), which share a fused heterocyclic system but lack the pyrazolo[1,5-a]pyrazine core. Key differences include:

  • Ring systems : Pyrrolo-thiazolo-pyrimidine vs. pyrazolo-pyrazine.
  • Functional groups : Methoxyphenyl and triazole-thiol substituents vs. thiomorpholine and dimethylphenyl.
  • Synthetic routes : Both involve heterocyclization (e.g., NaOH-mediated cyclization), but the target compound likely requires thiomorpholine incorporation via nucleophilic substitution or coupling reactions .

Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound belonging to the pyrazolopyrazine class, which has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N6_6OS
  • Molecular Weight : 364.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiomorpholine group may enhance binding affinity and selectivity towards biological targets. Mechanistic studies suggest that it may modulate pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that pyrazolopyrazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that related pyrazole derivatives effectively inhibited BRAF(V600E), a key target in various cancers. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and pyrazine moieties could enhance potency against cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds within the pyrazolopyrazine class:

  • Antitubercular Activity : A related compound demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.15 μM in whole-cell assays. This highlights the potential for developing new antitubercular agents based on this scaffold .
  • Structure-Activity Relationship (SAR) : In a series of experiments, various derivatives were synthesized to explore their biological activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced their anticancer and anti-inflammatory activities .
  • In Vivo Efficacy : Animal studies have shown that certain derivatives of pyrazolo[1,5-a]pyrazine can reduce tumor burden significantly when administered at optimized doses, suggesting a promising therapeutic window .

Data Tables

Biological ActivityCompoundMIC (μM)Notes
AnticancerCompound 90.15Effective against M. tuberculosis
Anti-inflammatoryN/AN/AInhibits COX-2 and cytokines
AntimicrobialN/AN/APotential against various pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Condensation of pyrazole precursors with thiomorpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Carboxamide Coupling : Reacting the pyrazolo[1,5-a]pyrazine intermediate with 2,5-dimethylphenyl isocyanate or activated carboxylic acid derivatives (e.g., HATU/DMAP-mediated coupling) .

  • Optimization : Use reflux conditions in aprotic solvents (e.g., acetonitrile) to enhance yield. Monitor purity via HPLC or TLC at each step.

Q. How can structural features of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the pyrazolo-pyrazine core and thiomorpholine ring .
  • X-ray Diffraction : Crystallize the compound in DMSO/EtOH mixtures to confirm stereochemistry and substituent positions .
  • HRMS : Validate molecular weight (e.g., ESI+ mode) with <2 ppm error .

Q. What biological targets are hypothesized for this compound?

  • Methodological Answer : Based on structural analogs, potential targets include:

  • Kinases : Use molecular docking (AutoDock Vina) to predict binding to ATP-binding pockets in kinases (e.g., MAPK or PI3K families) .
  • GPCRs : Screen against β-arrestin recruitment assays (e.g., TRUPATH platform) due to thiomorpholine’s affinity for amine receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Modular Synthesis : Vary substituents (e.g., methyl groups on phenyl, thiomorpholine sulfoxidation) via parallel synthesis .

Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ in cancer cell lines) to correlate substituents with potency .

Computational SAR : Apply QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental design strategies minimize resource use in optimizing reaction conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs (e.g., Taguchi method) to screen variables (temperature, solvent, catalyst) with minimal runs .
  • High-Throughput Screening (HTS) : Employ robotic platforms to test 96-well plates of reaction conditions (e.g., varying bases/solvents) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and normalize to reference compounds (e.g., doxorubicin) .

Solubility Correction : Pre-dissolve compounds in DMSO with ≤0.1% final concentration to avoid aggregation artifacts .

Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies across datasets, weighting studies by assay robustness .

Q. What computational tools predict metabolic stability or toxicity early in development?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 inhibition, hepatotoxicity, and Ames test outcomes .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability to hERG channels, reducing cardiac toxicity risks .

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